Butane, 1,4-bis(decylsulfonyl)-
Description
Butane, 1,4-bis(decylsulfonyl)- is an organosulfur compound characterized by a central butane backbone (C₄H₁₀) with decylsulfonyl (-SO₂C₁₀H₂₁) groups attached to the terminal carbons. The decyl chains (10-carbon alkyl groups) contribute to its hydrophobic properties, making it useful in applications requiring surfactancy or phase-transfer capabilities.
Properties
CAS No. |
73758-22-2 |
|---|---|
Molecular Formula |
C24H50O4S2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
1-(4-decylsulfonylbutylsulfonyl)decane |
InChI |
InChI=1S/C24H50O4S2/c1-3-5-7-9-11-13-15-17-21-29(25,26)23-19-20-24-30(27,28)22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
MUEIDLVFAJJEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCCS(=O)(=O)CCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Insights and Trends
- Sulfonyl vs. Phosphonium Groups: Sulfonyl derivatives are typically neutral and used in organic synthesis or surfactancy, while phosphonium analogs excel in photoresist technologies due to ionic reactivity .
- Chain Length Effects : Longer alkyl chains (e.g., decyl in 1,4-bis(decylsulfonyl)-butane) enhance hydrophobicity, whereas shorter chains (e.g., tosyl) improve solubility .
- Computational Studies : DFT analyses of methanesulfonyl derivatives highlight stability challenges, guiding synthetic modifications for target applications .
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